[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
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Overview
Description
Isobutyryl-L-carnitine chloride: is a compound that belongs to the acylcarnitine class of molecules. These compounds are derivatives of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Isobutyryl-L-carnitine chloride is specifically formed as a product of the acyl-CoA dehydrogenases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of isobutyryl-L-carnitine chloride typically involves the esterification of L-carnitine with isobutyryl chloride. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography .
Industrial Production Methods: : Industrial production of isobutyryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: : Isobutyryl-L-carnitine chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isobutyryl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isobutyric acid, while reduction can produce isobutyraldehyde .
Scientific Research Applications
Isobutyryl-L-carnitine chloride has a wide range of applications in scientific research:
Mechanism of Action
Isobutyryl-L-carnitine chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound is a substrate for acyl-CoA dehydrogenases, which catalyze the dehydrogenation of acyl-CoA derivatives. This process is essential for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy .
Comparison with Similar Compounds
Similar Compounds
Butyrylcarnitine: Similar in structure but with a butyryl group instead of an isobutyryl group.
Propionylcarnitine: Contains a propionyl group.
Hexanoylcarnitine: Contains a hexanoyl group.
Uniqueness: : Isobutyryl-L-carnitine chloride is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in isobutyryl-CoA dehydrogenase deficiency. This sets it apart from other acylcarnitines, which are involved in different metabolic pathways .
Properties
Molecular Formula |
C11H22ClNO4 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
InChI Key |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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